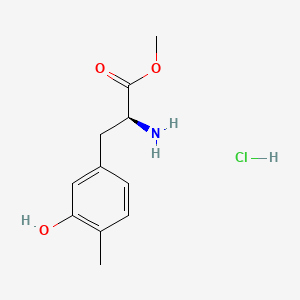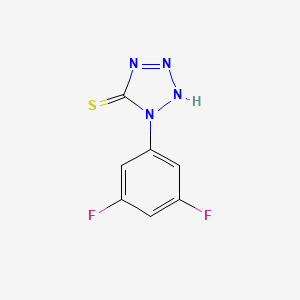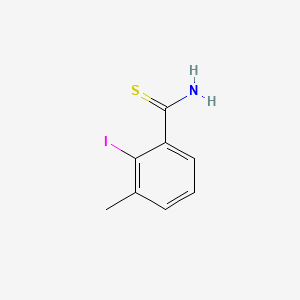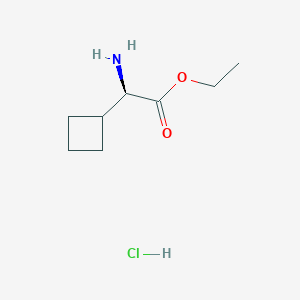
(R)-Ethyl 2-amino-2-cyclobutylacetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Ethyl 2-amino-2-cyclobutylacetate hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound features a cyclobutyl ring, which is a four-membered carbon ring, and an amino group attached to an ethyl acetate moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ethyl 2-amino-2-cyclobutylacetate hydrochloride typically involves the following steps:
Cyclobutylation: The initial step involves the formation of the cyclobutyl ring.
Esterification: The final step involves the esterification of the amino-cyclobutyl compound with ethyl acetate under acidic conditions to form the desired product.
Industrial Production Methods: Industrial production of ®-Ethyl 2-amino-2-cyclobutylacetate hydrochloride may involve the use of biocatalysts to enhance the enantioselectivity of the synthesis. Enzymatic strategies for asymmetric synthesis are gaining momentum due to their environmentally friendly reaction conditions and high selectivity .
Types of Reactions:
Reduction: Reduction reactions can convert the ester group into an alcohol, or the amino group into an amine.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly employed.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
®-Ethyl 2-amino-2-cyclobutylacetate hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ®-Ethyl 2-amino-2-cyclobutylacetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active products. The cyclobutyl ring can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
®-Ethyl 2-amino-2-cyclopropylacetate hydrochloride: This compound features a cyclopropyl ring instead of a cyclobutyl ring, leading to different steric and electronic properties.
®-Ethyl 2-amino-2-cyclopentylacetate hydrochloride: This compound has a cyclopentyl ring, which affects its reactivity and biological activity compared to the cyclobutyl derivative.
Uniqueness: ®-Ethyl 2-amino-2-cyclobutylacetate hydrochloride is unique due to its cyclobutyl ring, which imparts specific steric and electronic properties that influence its reactivity and interactions with biological targets. The four-membered ring structure is less common and provides distinct advantages in terms of stability and reactivity .
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-2-cyclobutylacetate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7(9)6-4-3-5-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m1./s1 |
InChI Key |
TWRPOUQPJVBNHO-OGFXRTJISA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C1CCC1)N.Cl |
Canonical SMILES |
CCOC(=O)C(C1CCC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


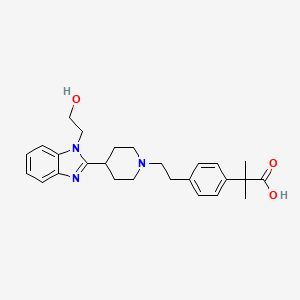
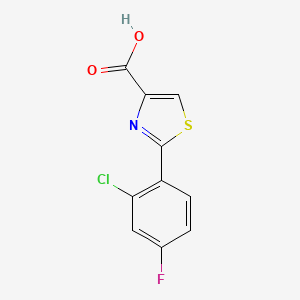
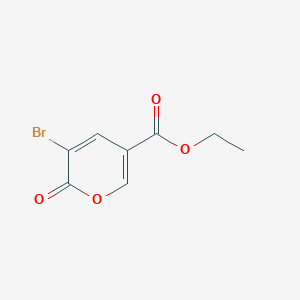
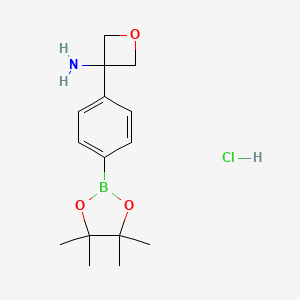

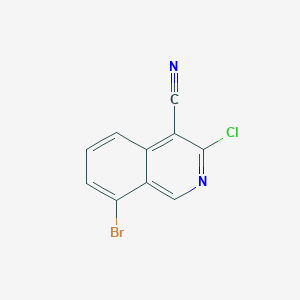
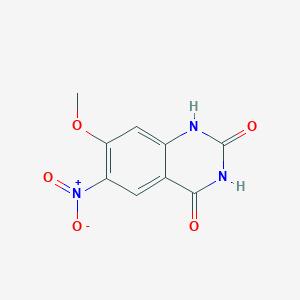
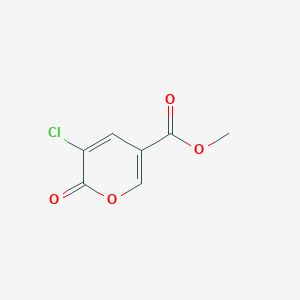

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3-carboxylic acid))](/img/structure/B15330456.png)
